Enniatin complex
Overview
Description
Enniatin complex is a mixture of cyclohexadepsipeptides, commonly isolated from fungi . They act as ionophores, forming pores in cellular membranes to allow selective ion transport . The complex typically contains the major components: A, A1, B, and B1 together with minor amounts of enniatin C, D, E, and F .
Synthesis Analysis
Enniatin B (ENN B) is a secondary metabolism product by Fusarium fungi . Enniatin synthetase (Esyn), a 347-kDa multienzyme consisting of two substrate activation modules, is responsible for the nonribosomal formation of the cyclohexadepsipeptide enniatin . The synthesis follows the so-called thiol template mechanism .
Molecular Structure Analysis
The independent antibiotic molecules adopt virtually identical conformations similar to those observed in the structures of enniatin B and its Na,Ni-complex . These conformations are characterized by alternating upward and downward orientations of the carbonyl groups and pseudoequatorial orientations of side radicals .
Chemical Reactions Analysis
The primary mechanism of action of ENN B is mainly due to its ionophoric characteristics . It has been suggested that electronic, inductive, or steric effects could indirectly stabilize the 2:1 complex .
Scientific Research Applications
Ionophoric and Membrane-Modifying Properties : Enniatins are known for their ability to incorporate into cell membranes and form cation-selective pores, influencing intracellular ion concentrations and membrane potential. This property is significant in understanding cell physiology and developing potential therapeutic applications (Kamyar et al., 2004).
Impact on Gene Expression : Studies have shown that Enniatin B can significantly alter the gene expression profile in human Jurkat lymphoblastic T-cells, affecting several biological processes related to mitochondrial metabolism and respiration. This highlights its potential in studying cellular responses to external stimuli (Alonso-Garrido et al., 2018).
Anticancer Potential : Enniatins have shown cytotoxic effects against various cancer cell lines, inducing apoptotic cell death and disrupting key signaling pathways like the ERK pathway. This positions enniatins as potential agents in cancer therapy (Wätjen et al., 2009).
Insecticidal Activity : The insecticidal properties of enniatins have been investigated, showing potential in pest control strategies (Grove & Pople, 2004).
Role in Respiratory Infections : Enniatins have been developed into a drug called fusafungine for treating upper respiratory tract infections. This application leverages their antibiotic and anti-inflammatory properties (Sy-Cordero et al., 2012).
Toxicity Studies : Understanding the toxicity of enniatins is crucial for assessing their safety in various applications. Studies on their oral dose toxicity in mice have provided important insights into their impact on health (Okano et al., 2021).
Biosynthesis and Genetic Studies : Research into the biosynthesis of enniatins, such as the role of enniatin synthetase, provides a foundation for understanding their production and potential genetic manipulation (Hornbogen et al., 2002).
Cytotoxic Effects in Cell Studies : Investigations into the cytotoxic effects of enniatins on various cell lines, like hepatocarcinoma cells, offer insights into their mechanisms of action and potential therapeutic applications (Juan-García et al., 2013).
Metabolic Pathways and Drug Interactions : Studies on the metabolism of enniatins, such as enniatin B, in various species, provide valuable information on their biotransformation, which is critical for understanding their pharmacokinetics and interactions with other drugs (Ivanova et al., 2011).
Potential in Food Safety and Processing : The presence and changes of enniatins in food processing chains, such as during beer and bread making, highlight their significance in food safety and the need for monitoring in food products (Václavíková et al., 2012).
Future Directions
Mechanism of Action
Target of Action
Enniatins, specifically Enniatins A and B, primarily target calcium ion (Ca2+) fluxes and mitochondrial function in cells . They interact with store-operated calcium (SOC) channels and the mitochondrial permeability transition pore (mPTP) . These targets play crucial roles in maintaining cellular homeostasis, particularly in regulating calcium ion levels and mitochondrial function .
Mode of Action
Enniatins A and B have distinct modes of action. Enniatin A causes an acute Ca2+ depletion from intracellular pools and a significant Ca2+ influx from the extracellular media through SOC channels . Both toxins induce the opening of the mPTP .
Biochemical Pathways
Enniatins A and B affect the biochemical pathways related to calcium homeostasis and mitochondrial function . They modulate Ca2+ fluxes, which are tightly regulated by pumps, ion channels, and exchangers in various cellular components such as the plasma membrane, mitochondria, endoplasmic reticulum, nucleus, Golgi apparatus, and endolysosomes . The disruption of these pathways can lead to disturbances in the physiological cation level in the cell .
Pharmacokinetics
It is known that enniatins are secondary metabolites produced by fusarium fungi and have been found as contaminants in several food commodities, particularly in cereal grains .
Result of Action
The action of Enniatins A and B results in significant changes in cellular calcium homeostasis and mitochondrial function . Their effects on Ca2+ fluxes lead to an acute depletion of intracellular Ca2+ pools and changes in mitochondrial Ca2+ fluxes . This disruption in calcium homeostasis can have profound effects on cell viability .
Action Environment
The action of the Enniatin complex can be influenced by environmental factors. For instance, the presence of other mycotoxins can enhance the toxic potential of Enniatins through synergistic effects . Furthermore, the production of Enniatins by Fusarium fungi is influenced by environmental conditions, which can affect the prevalence of these compounds in food commodities .
Biochemical Analysis
Biochemical Properties
The Enniatin complex plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The primary mechanism of action of the this compound is mainly due to its ionophoric characteristics . The exact mechanism is still unclear . The this compound has shown strong hypolipidemic activity in human hepatoma HepG2 cells as a result of the inhibition of ACAT activity, triglyceride biosynthesis, and diminished pool of free fatty acids in the cells .
Cellular Effects
The this compound has potent cytotoxic activity and has demonstrated this in several mammalian cell lines . It has shown cytotoxic activity, impairment of the cell cycle, the induction of oxidative stress, and changes in mitochondrial membrane permeabilization . It also disturbs the normal cell cycle distribution due to its anti-proliferative effects on several cell types .
Molecular Mechanism
The this compound exerts its effects at the molecular level through various mechanisms. It is biosynthesized by a multifunctional enzyme, termed enniatin synthetase, and is composed of six residues that alternate between N-methyl amino acids and hydroxy acids . The primary mechanism of action of the this compound is mainly due to its ionophoric characteristics .
Temporal Effects in Laboratory Settings
It is known that the this compound has clear cytotoxic effects
Dosage Effects in Animal Models
The effects of the this compound vary with different dosages in animal models
Metabolic Pathways
The this compound is involved in various metabolic pathways. It interacts with enzymes and cofactors
Transport and Distribution
The this compound is transported and distributed within cells and tissues
properties
IUPAC Name |
(3S,6R,9S,12S,15S,18R)-3,9-bis[(2S)-butan-2-yl]-4,10,16-trimethyl-6,12,15,18-tetra(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone;(3S,6R,9S,12R,15S,18R)-3-[(2S)-butan-2-yl]-4,10,16-trimethyl-6,9,12,15,18-penta(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone;(3S,6R,9S,12R,15S,18R)-4,10,16-trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone;(3S,6R,9S,12R,15S,18R)-3,9,15-tris[(2S)-butan-2-yl]-4,10,16-trimethyl-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H63N3O9.C35H61N3O9.C34H59N3O9.C33H57N3O9/c1-16-22(10)25-34(43)46-29(20(6)7)32(41)38(14)27(24(12)18-3)36(45)48-30(21(8)9)33(42)39(15)26(23(11)17-2)35(44)47-28(19(4)5)31(40)37(25)13;1-16-22(11)25-34(43)46-27(19(5)6)30(39)36(13)24(18(3)4)33(42)45-28(20(7)8)31(40)37(14)26(23(12)17-2)35(44)47-29(21(9)10)32(41)38(25)15;1-16-22(12)25-34(43)46-27(20(8)9)30(39)36(14)23(17(2)3)32(41)44-26(19(6)7)29(38)35(13)24(18(4)5)33(42)45-28(21(10)11)31(40)37(25)15;1-16(2)22-31(40)43-26(20(9)10)29(38)35(14)24(18(5)6)33(42)45-27(21(11)12)30(39)36(15)23(17(3)4)32(41)44-25(19(7)8)28(37)34(22)13/h19-30H,16-18H2,1-15H3;18-29H,16-17H2,1-15H3;17-28H,16H2,1-15H3;16-27H,1-15H3/t22-,23-,24-,25-,26-,27-,28+,29+,30+;22-,23-,24-,25-,26-,27+,28-,29+;22-,23-,24-,25-,26+,27+,28+;22-,23-,24-,25+,26+,27+/m0000/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUIZWKMSVSMCO-AIRWFUTASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C.CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)CC)C)C(C)C.CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)CC)C)C(C)C)C(C)CC)C)C(C)C.CC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)[C@@H](C)CC)C)C(C)C)[C@@H](C)CC)C)C(C)C.CC[C@H](C)[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)[C@@H](C)CC)C)C(C)C)C(C)C)C)C(C)C.CC[C@H](C)[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C.CC(C)[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C138H240N12O36 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2643.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does the enniatin complex exert its biological effects? What are the downstream consequences of these interactions?
A: Enniatins function as ionophores, specifically exhibiting affinity for alkali metal, alkaline earth metal, and certain transition metal ions []. They bind these ions, forming complexes with varying stoichiometries (1:1, 2:1, and 3:2 macrocycle:cation ratios) []. This complexation disrupts normal ion gradients across cellular membranes, impacting various cellular processes and potentially leading to toxicity []. While the precise mechanisms of enniatin toxicity are still under investigation, their ionophoric activity is thought to be central to their biological effects.
Q2: Does the structure of enniatin molecules relate to their biological activity? How does the conformation of this compound change in different environments?
A: The structure of enniatin molecules plays a crucial role in their ion-binding properties and, consequently, their biological activity []. Enniatins can adopt two primary spatial conformations: the non-symmetric N3 form prevalent in nonpolar solvents and the symmetric P form favored in polar solvents []. Interestingly, the enniatin backbone consistently adopts the P form when complexed with ions, regardless of the specific ion, complex stoichiometry, or solvent []. This conformational flexibility allows enniatins to "adapt" to ions of different sizes, explaining their broad ion selectivity [].
A: While much research focuses on the potential risks of enniatins as mycotoxins, their biological activity has sparked interest in other applications. For instance, research has investigated the insecticidal activity of this compound against specific insect pests []. This line of inquiry highlights the potential for enniatins to be explored as potential biopesticides, offering a potentially safer alternative to synthetic pesticides.
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